molecular formula C13H18N2 B13197399 3-(2,3-Dimethyl-1H-indol-5-YL)propan-1-amine

3-(2,3-Dimethyl-1H-indol-5-YL)propan-1-amine

Cat. No.: B13197399
M. Wt: 202.30 g/mol
InChI Key: CPVSLAXLEDVAEY-UHFFFAOYSA-N
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Description

3-(2,3-Dimethyl-1H-indol-5-YL)propan-1-amine is a substituted indole derivative featuring a propan-1-amine chain attached to the 5-position of a 2,3-dimethylindole scaffold. Indole derivatives are critical in medicinal chemistry due to their prevalence in bioactive molecules, such as neurotransmitters and enzyme inhibitors. This compound’s structure combines aromaticity (from the indole ring) with the basicity of the primary amine, making it a versatile intermediate for synthesizing pharmacologically active molecules.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

3-(2,3-dimethyl-1H-indol-5-yl)propan-1-amine

InChI

InChI=1S/C13H18N2/c1-9-10(2)15-13-6-5-11(4-3-7-14)8-12(9)13/h5-6,8,15H,3-4,7,14H2,1-2H3

InChI Key

CPVSLAXLEDVAEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)CCCN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be further modified to introduce the dimethyl groups and the propan-1-amine side chain.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to achieve high yields and purity. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethyl-1H-indol-5-YL)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-(2,3-Dimethyl-1H-indol-5-YL)propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethyl-1H-indol-5-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(2,3-Dimethyl-1H-indol-5-YL)propan-1-amine, emphasizing differences in substituents, ring systems, and pharmacological relevance:

Compound Name Structural Features Key Properties/Applications Evidence Sources
(2,3-Dihydro-1H-indol-5-ylmethyl)amine Saturated indoline ring; methylamine group at 5-position Intermediate for disubstituted methanamines; potential CNS activity via NH/CH2 interactions
3-(1-Methyl-1H-indol-5-YL)propan-1-amine Monomethylindole (1-methyl) at 5-position; propan-1-amine chain Likely precursor for serotonin receptor ligands; lacks 2,3-dimethyl substitution
3-(2,3-Dimethyl-1H-indol-7-yl)propan-1-amine Positional isomer (7-yl vs. 5-yl); same dimethylindole backbone Supplier data suggest use in custom synthesis; positional changes affect binding affinity
3-(2,3-Dihydro-1H-indol-1-yl)propan-1-amine Saturated indole ring (dihydroindole); amine at 1-position Physical properties: Boiling point 268–285°C, solubility 532–10,959 mg/L; synthetic utility
3-(1,3-Dimethyl-1H-pyrazol-5-yl)propan-1-amine Pyrazole ring replaces indole; dimethyl groups at 1,3-positions Heterocycle variation alters electronic properties; potential kinase inhibitor intermediate
OCM-8 to OCM-11 (oxazole-carboxamide derivatives) Oxazole-carboxamide linked to propan-1-amine via triazole High HPLC purity (>95%); GSK-3β inhibitors with brain exposure; substituents modulate potency
N-(3-[18F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine Fluorinated benzyl-tetrazine-propan-1-amine Superior brain clearance in Aβ plaque imaging; radiopharmaceutical applications
Rizavasertib Complex indole-indazole-pyridine hybrid Serine/threonine kinase inhibitor; advanced clinical candidate

Structural and Functional Differences

  • Ring Saturation : Saturated indoline derivatives (e.g., ) exhibit reduced aromaticity, affecting binding to receptors reliant on π-π stacking (e.g., serotonin receptors).
  • Heterocycle Replacement : Pyrazole-based analogs () lose indole’s hydrogen-bonding capacity but gain metabolic stability.
  • Functional Groups : Carboxamide-linked propan-1-amine derivatives () show enhanced kinase inhibition, while fluorinated variants () improve pharmacokinetics.

Data Tables

Table 1: Physical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (mg/L)
3-(2,3-Dihydro-1H-indol-1-yl)propan-1-amine C11H16N2 176.26 268–285 532–10,959
3-(5-Fluoro-1H-indol-3-yl)propan-1-amine HCl C11H14ClFN2 228.70 N/A N/A

Table 2: Pharmacological Activity Highlights

Compound Target/Activity Key Finding
OCM-8 to OCM-11 GSK-3β inhibition >95% purity; IC50 values in nM range
Rizavasertib Serine/threonine kinase inhibition Clinical candidate for oncology
N-(3-[18F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine Aβ plaque imaging High brain clearance, improved contrast

Biological Activity

3-(2,3-Dimethyl-1H-indol-5-YL)propan-1-amine, also known as a derivative of indole, has garnered attention in recent years for its potential biological activities. Indole derivatives are known for their diverse pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

CxHyN\text{C}_x\text{H}_y\text{N}

Where xx and yy represent the number of carbon and hydrogen atoms in the molecule. The presence of the indole moiety is critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Indole derivatives often act as inhibitors of various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurotransmitter metabolism and signaling.
  • Modulation of Signaling Pathways : This compound may interact with key signaling pathways involved in cell proliferation and apoptosis, potentially leading to anticancer effects.
  • Antimicrobial Activity : Some studies suggest that indole derivatives possess antimicrobial properties, making them candidates for treating infections caused by resistant strains.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The following table summarizes key findings:

StudyCell LineIC50 (µM)Mechanism
A549 (lung cancer)15Induces apoptosis via caspase activation
HeLa (cervical cancer)20Inhibits cell proliferation through cell cycle arrest
MCF7 (breast cancer)18Modulates estrogen receptor activity

Antimicrobial Activity

The antimicrobial efficacy was assessed against several bacterial strains. The results are shown below:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Study 1: Anticancer Effects

In a recent study published in a peer-reviewed journal, researchers investigated the effects of this compound on A549 lung cancer cells. The compound was shown to significantly reduce cell viability after 24 hours of treatment at concentrations above 10 µM. Mechanistic studies revealed that it induced apoptosis through the intrinsic pathway, characterized by increased levels of cytochrome c in the cytosol and activation of caspases .

Case Study 2: Neuroprotective Properties

Another study explored the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The results indicated that treatment with this compound led to a significant decrease in reactive oxygen species (ROS) production and improved neuronal survival rates compared to untreated controls .

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